3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic compound . Quinoline derivatives are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinoline moiety, in particular, is a bicyclic structure that contributes significantly to the complexity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring could impact its solubility, stability, and reactivity .科学的研究の応用
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids, and their derivatives, have attracted significant attention for their diverse bioactivities. Research has highlighted over 200 molecules from these classes exhibiting a broad range of bioactivities such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant activities. The discovery of quinine and camptothecin, two notable quinoline alkaloids, has notably advanced antimalarial and anticancer drug development, respectively. This underscores the therapeutic potential of quinoline derivatives in drug discovery and development processes (Xiao-fei Shang et al., 2018).
Chemical Inhibitors of Cytochrome P450 Isoforms
The metabolism of drugs, including quinoline derivatives, often involves hepatic Cytochrome P450 (CYP) enzymes. Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting drug-drug interactions. Research in this area aids in the careful assessment of the contribution of various CYP isoforms to the metabolism of quinoline derivatives, potentially influencing their pharmacokinetic profiles and therapeutic efficacy (S. C. Khojasteh et al., 2011).
Quinoline and Its Derivatives as Corrosion Inhibitors
Beyond pharmacological applications, quinoline derivatives have been investigated for their use as anticorrosive materials. The high electron density of quinoline derivatives enables them to effectively adsorb and form stable chelating complexes with surface metallic atoms, showcasing their industrial application potential in protecting metals against corrosion (C. Verma et al., 2020).
Recent Approaches in Synthesis
The synthesis of quinoline derivatives, including propargylic alcohols as reactants, represents a significant area of research. These efforts aim to develop novel synthetic strategies for constructing polycyclic systems that are pertinent to medicinal chemistry and drug discovery. Such research underlines the continual advancement in the methodology for synthesizing complex quinoline structures, which may relate to or influence the synthesis of "3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide" derivatives (Surabhi Mishra et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHEBPQHXLYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。